2-(Azetidin-1-il)anilina

Descripción general

Descripción

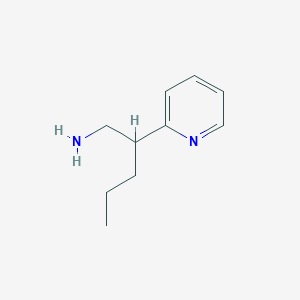

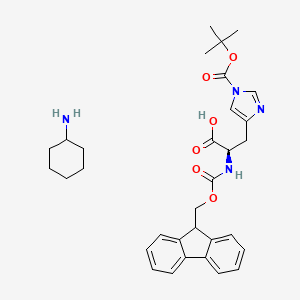

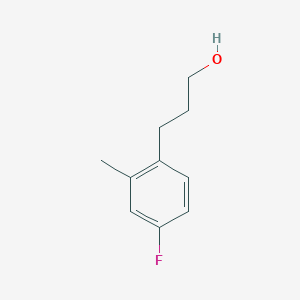

“2-(Azetidin-1-yl)aniline” is a research chemical with the CAS number 1314907-47-5 . It has a molecular formula of C9H12N2 and a molecular weight of 148.2 g/mol .

Molecular Structure Analysis

The molecular structure of “2-(Azetidin-1-yl)aniline” consists of a four-membered azetidine ring attached to an aniline group . The exact spatial arrangement of these groups could not be found in the available resources.Chemical Reactions Analysis

While specific chemical reactions involving “2-(Azetidin-1-yl)aniline” are not available, azetidinones are known to participate in various chemical reactions . For example, they can be used in the synthesis of 3-pyrrole-substituted 2-azetidinones .Physical And Chemical Properties Analysis

“2-(Azetidin-1-yl)aniline” has a molecular weight of 148.21 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados de “2-(Azetidin-1-il)anilina”, conocidos como azetidinonas, exhiben una significativa actividad antimicrobiana. Se ha informado que son potentes inhibidores de varias enzimas como la triptosa humana, la quimasa, la trombina, la elastasa de leucocitos, la proteasa del citomegalovirus humano y la enzima proteasa de serina . Esto los convierte en valiosos para el desarrollo de nuevos agentes antibacterianos y antifúngicos, especialmente dada su eficacia contra una amplia gama de microorganismos, incluidos hongos, cepas grampositivas como Staphylococcus aureus, Bacillus subtilis, y cepas gramnegativas como Escherichia coli, Vibrio cholera, y Pseudomonas aeruginosa .

Aplicaciones Antiinflamatorias y Analgésicas

Las azetidinonas derivadas de “this compound” se han estudiado por sus propiedades antiinflamatorias y analgésicas. Estos compuestos pueden usarse potencialmente para desarrollar nuevos medicamentos para tratar afecciones que involucran inflamación y dolor .

Actividad Antituberculosa

La actividad antituberculosa de los derivados de azetidinona es otra área prometedora de investigación. Dado el desafío continuo de la tuberculosis y la aparición de cepas resistentes a los medicamentos, estos compuestos podrían conducir a nuevas opciones terapéuticas para este problema de salud global .

Propiedades Anticonvulsivas

La investigación ha indicado que las azetidinonas pueden poseer propiedades anticonvulsivas, lo que sugiere una posible aplicación en el tratamiento de trastornos convulsivos. Esto abre posibilidades para crear nuevos medicamentos que podrían ayudar a controlar la epilepsia y afecciones relacionadas .

Actividades Antitumorales y Anti-VIH

Los derivados de azetidinona se están explorando por sus actividades antitumorales y anti-VIH. Su mecanismo de acción incluye la inhibición de enzimas vitales necesarias para la replicación y supervivencia de las células cancerosas y el VIH, lo que los convierte en candidatos para la investigación de tratamientos contra el cáncer y el VIH/SIDA .

Efectos Antiparkinsonianos y Antidiabéticos

Existe interés en los posibles efectos antiparkinsonianos y antidiabéticos de las azetidinonas. Estos compuestos podrían contribuir al desarrollo de tratamientos para la enfermedad de Parkinson y la diabetes, dos afecciones de salud prevalentes e impactantes .

Síntesis de Compuestos Heterocíclicos

Las azetidinonas son cruciales en la síntesis de diversos compuestos heterocíclicos, que son la piedra angular de la química medicinal. Sirven como intermediarios clave en la creación de numerosos productos farmacéuticos .

Actividad Farmacológica

La actividad farmacológica de las azetidinonas incluye posibles efectos antidepresivos y nootrópicos. Esto sugiere que podrían usarse en el desarrollo de medicamentos destinados a mejorar el estado de ánimo y la función cognitiva .

Mecanismo De Acción

Target of Action

The primary targets of 2-(Azetidin-1-yl)aniline are certain types of fungi, including Aspergillus niger and Aspergillus flavus . These fungi are pathogenic microorganisms that can cause infections in humans and other organisms.

Mode of Action

It is known that azetidin-2-ones, a class of compounds to which 2-(azetidin-1-yl)aniline belongs, have potent antifungal activity . They interact with their targets, disrupting their normal functions and leading to their death .

Biochemical Pathways

Azetidin-2-ones are known to interfere with the biosynthesis of cell walls in fungi . This disruption in cell wall synthesis can lead to the death of the fungi.

Pharmacokinetics

It is known that azetidin-2-ones are hydrolytically vulnerable solids , which may influence their absorption and distribution in the body

Result of Action

The result of the action of 2-(Azetidin-1-yl)aniline is the death of the target fungi. By disrupting cell wall synthesis, the compound causes the fungi to die, thereby preventing or treating fungal infections .

Análisis Bioquímico

Biochemical Properties

2-(Azetidin-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with tubulin, a protein that is crucial for cell division. The interaction between 2-(Azetidin-1-yl)aniline and tubulin leads to the inhibition of tubulin polymerization, which can affect cell division and proliferation . Additionally, 2-(Azetidin-1-yl)aniline has been shown to interact with various enzymes involved in metabolic pathways, altering their activity and thus influencing cellular metabolism .

Cellular Effects

2-(Azetidin-1-yl)aniline has notable effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cells, 2-(Azetidin-1-yl)aniline has demonstrated antiproliferative activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli .

Molecular Mechanism

The molecular mechanism of action of 2-(Azetidin-1-yl)aniline involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics . This inhibition leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells. Additionally, 2-(Azetidin-1-yl)aniline can modulate the activity of various enzymes, leading to changes in metabolic pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Azetidin-1-yl)aniline have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2-(Azetidin-1-yl)aniline is relatively stable under standard laboratory conditions, but its degradation products can also influence cellular processes . Long-term exposure to 2-(Azetidin-1-yl)aniline has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 2-(Azetidin-1-yl)aniline vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, 2-(Azetidin-1-yl)aniline can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

2-(Azetidin-1-yl)aniline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that can influence cellular functions . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body. Additionally, 2-(Azetidin-1-yl)aniline can affect metabolic flux and metabolite levels, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(Azetidin-1-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cells, 2-(Azetidin-1-yl)aniline can accumulate in specific tissues, influencing its localization and activity. The compound’s distribution is also affected by its interactions with binding proteins, which can modulate its bioavailability and therapeutic effects .

Subcellular Localization

The subcellular localization of 2-(Azetidin-1-yl)aniline plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, 2-(Azetidin-1-yl)aniline can be targeted to specific cellular compartments through post-translational modifications and targeting signals. These modifications direct the compound to organelles such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular processes .

Propiedades

IUPAC Name |

2-(azetidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-4-1-2-5-9(8)11-6-3-7-11/h1-2,4-5H,3,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXLBHZLYFBCLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1465840.png)

![2-Methoxy-4-[2-(piperidin-1-yl)ethoxy]aniline](/img/structure/B1465844.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol](/img/structure/B1465847.png)

![3-[(4-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1465851.png)

![Methyl({3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B1465852.png)